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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417 Get Quote

2,6-Difluoro-4-iodopyridine is a strategically-functionalized heterocyclic aromatic compound

that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility

is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive

iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and

C6 positions.[2][3] This unique electronic and steric arrangement allows for selective,

sequential functionalization, making it an invaluable scaffold for the construction of complex

2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active

molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase

inhibitor development.[2][3]

This guide provides an in-depth exploration of the synthesis, chemical properties, and core

applications of 2,6-Difluoro-4-iodopyridine, offering field-proven insights and detailed

experimental frameworks for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its

effective use in synthesis and analysis. The key characteristics of 2,6-Difluoro-4-iodopyridine
are summarized below.
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Property Value Source

CAS Number 685517-71-9 [4][5]

Molecular Formula C₅H₂F₂IN [4][5]

Molecular Weight 240.98 g/mol [4][6]

Appearance Off-white to light yellow solid [5]

Melting Point 78-82 °C [4][5]

Boiling Point 222.0±35.0 °C (Predicted) [5]

¹H NMR (400 MHz, CDCl₃) δ 7.22 (s, 2H) [4][5]

¹³C NMR (100 MHz, CDCl₃)
δ 161.1 (dd, J=250, 16 Hz),

115.6 (dd, J=24, 10 Hz), 110.3
[4][5]

¹⁹F NMR (376 MHz, CDCl₃) δ -68.1 [4][5]

Mass Spectrum (GC-MS) m/z 241 [M⁺] [4][5]

Synthesis and Purification: A Validated Protocol
The synthesis of 2,6-Difluoro-4-iodopyridine is reliably achieved through a directed ortho-

metalation and rearrangement pathway. The following protocol, adapted from established

literature, provides a robust method for its preparation.[4][5]

Causality Behind Experimental Design
The choice of n-butyllithium to generate lithium diisopropylamide (LDA) in situ at -78 °C is

critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective

deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low

temperature is necessary to control the highly exothermic deprotonation, prevent side

reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour

hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The

quench with water protonates the intermediate, and the sodium thiosulfate wash removes any

residual iodine.
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Reagents & Conditions Products

2,6-Difluoro-3-iodopyridine 1. n-BuLi, Diisopropylamine
2. THF, -78°C, 12h 3. H₂O (quench) 4. Extraction (EtOAc)

5. Na₂SO₃ wash 6. Crystallization (Hexane) 2,6-Difluoro-4-iodopyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Difluoro-4-iodopyridine.

Step-by-Step Synthesis Protocol
Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon

or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL,

4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane)

dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.

Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g,

4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA

solution at -78 °C.

Reaction: Stir the reaction mixture at -78 °C for 12 hours.

Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2

mL). Allow the mixture to slowly warm to room temperature over 1 hour.

Workup: Wash the mixture with a 10% aqueous Na₂SO₃ solution (5 mL) to remove

unreacted iodine.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product is purified by crystallization from hexane to yield 2,6-difluoro-
4-iodopyridine as colorless crystals (Typical yield: ~740 mg, 74%).[4][5]

Core Reactivity: The Power of Selective Cross-
Coupling
The synthetic prowess of 2,6-Difluoro-4-iodopyridine lies in the pronounced reactivity

difference between the C-I and C-F bonds. The C(sp²)-I bond at the 4-position is significantly

weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong

C(sp²)-F bonds at the 2- and 6-positions.[2][3] This predictable regioselectivity is the

cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-

coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it

indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7]

[8] With 2,6-Difluoro-4-iodopyridine, this reaction proceeds selectively at the 4-position,

leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic

substitution reactions.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0)

catalyst. A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or

ester), facilitating transmetalation onto the palladium center. The final step is reductive

elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][9]
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2,6-Difluoro-4-iodopyridine
+ Aryl/Vinyl Boronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃)

Solvent (e.g., Toluene/EtOH/H₂O)

 Reagents

Inert Atmosphere (N₂ or Ar)
Heat (e.g., 80-110°C)

 Conditions

Workup & Purification
(Extraction, Chromatography)

 Process

4-Aryl/Vinyl-2,6-difluoropyridine

 Product
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Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

To a flask, add 2,6-Difluoro-4-iodopyridine (1.0 eq.), the desired boronic acid or ester (1.1-

1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0

eq.).

Purge the flask with an inert gas (N₂ or Ar).
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Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).

Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the

starting material is consumed.

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by column chromatography to yield the 4-substituted product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons,

providing access to arylalkynes and conjugated enynes.[10][11][12] This reaction is crucial for

creating rigid molecular scaffolds and for intermediates that can undergo further

transformations like click chemistry or cyclizations.

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium

catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst

(typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly

reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the

palladium center, followed by reductive elimination to yield the product.[10][13]
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2,6-Difluoro-4-iodopyridine
+ Terminal Alkyne

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Cu(I) Co-catalyst (CuI)

Base (e.g., Et₃N, DIPEA)

 Reagents

Inert Atmosphere (N₂ or Ar)
Room Temp to Mild Heat

 Conditions

Workup & Purification

 Process

4-Alkynyl-2,6-difluoropyridine

 Product
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Caption: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:

In a flask under an inert atmosphere, dissolve 2,6-Difluoro-4-iodopyridine (1.0 eq.), a

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5

mol%) in a suitable solvent (e.g., THF or DMF).

Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

Add the terminal alkyne (1.1-1.2 eq.) dropwise.
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

Upon completion, filter the reaction mixture through celite to remove catalyst residues, and

concentrate the filtrate.

Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing

harsher classical methods.[14][15] It enables the coupling of aryl halides with a vast range of

primary and secondary amines. When applied to 2,6-Difluoro-4-iodopyridine, it provides a

direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the

related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.[16]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative

addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A

strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the

coordinated amine, forming a palladium amide complex. Reductive elimination from this

complex forges the C-N bond and regenerates the Pd(0) catalyst.[14][17]
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2,6-Difluoro-4-iodopyridine
+ Primary/Secondary Amine

Pd Pre-catalyst (e.g., Pd₂(dba)₃)
Phosphine Ligand (e.g., BINAP, XPhos)

Base (e.g., NaOtBu, Cs₂CO₃)

 Reagents

Inert Atmosphere (N₂ or Ar)
Solvent (e.g., Toluene, Dioxane)

Heat

 Conditions

Workup & Purification

 Process

N-Substituted-2,6-difluoro-pyridin-4-amine

 Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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